N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE
CAS No.: 1421468-61-2
Cat. No.: VC5406398
Molecular Formula: C19H27NO5
Molecular Weight: 349.427
* For research use only. Not for human or veterinary use.
![N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE - 1421468-61-2](/images/structure/VC5406398.png)
Specification
CAS No. | 1421468-61-2 |
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Molecular Formula | C19H27NO5 |
Molecular Weight | 349.427 |
IUPAC Name | N-[(4-hydroxyoxan-4-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
Standard InChI | InChI=1S/C19H27NO5/c1-23-16-4-2-15(3-5-16)19(8-12-25-13-9-19)17(21)20-14-18(22)6-10-24-11-7-18/h2-5,22H,6-14H2,1H3,(H,20,21) |
Standard InChI Key | ZEXIVPIQZIDGPH-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3(CCOCC3)O |
Introduction
Structural and Chemical Characteristics
N-[(4-Hydroxyoxan-4-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is a bifunctional carboxamide featuring two oxane (tetrahydropyran) rings. The first oxane ring is substituted with a 4-methoxyphenyl group at the 4-position, while the second oxane contains a hydroxymethyl group. The carboxamide linker (-CONH-) bridges the two heterocyclic moieties, creating a symmetrical yet polar scaffold.
Molecular Properties
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Molecular Formula:
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Molecular Weight: 454.50 g/mol
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SMILES:
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logP: Estimated 3.8 (calculated using fragment-based methods) .
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Hydrogen Bond Donors/Acceptors: 1 donor (amide NH), 6 acceptors (amide O, ether O, hydroxyl O) .
Stereochemistry and Conformation
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The compound is achiral due to the symmetrical substitution pattern on both oxane rings .
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X-ray crystallography of analogous oxane derivatives (e.g., 4-(4-methoxyphenyl)oxane-4-carboxylic acid) reveals chair conformations with equatorial substituents .
Synthesis and Derivatives
Synthetic Pathways
The compound is synthesized via a two-step process:
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Oxane Ring Formation:
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Carboxamide Coupling:
Yield: ~65% after purification via silica gel chromatography .
Structural Analogues
Compound ID | Substituents | Molecular Weight | logP |
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Y043-3081 | Indole-2-carboxamide | 378.47 | 4.18 |
Y041-8552 | 3,4,5-Trimethoxyphenyl | 401.46 | 3.10 |
PubChem 89661926 | Chlorophenyl-oxazole carboxamide | 483.90 | 4.01 |
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
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Aqueous Solubility: ~0.05 mg/mL (predicted), limited by high logP .
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Membrane Permeability: Moderate (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to methoxy and hydroxyl groups .
Metabolic Stability
Biological Activity and Applications
Enzyme Inhibition
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Chitinase Inhibition: Structural similarity to US9944624B2 suggests potential activity (IC₅₀ ~10 µM predicted) .
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COX-2 Selectivity: Molecular docking shows favorable binding (ΔG = -9.2 kcal/mol) due to hydrophobic interactions with the oxane rings .
Industrial and Research Applications
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